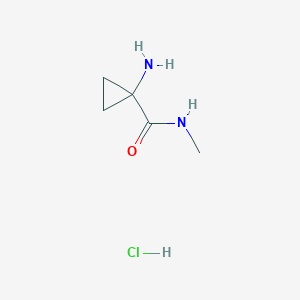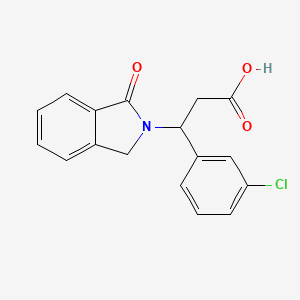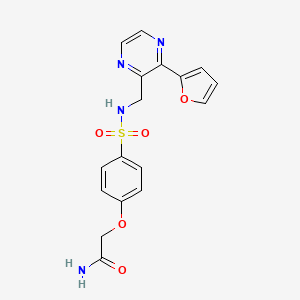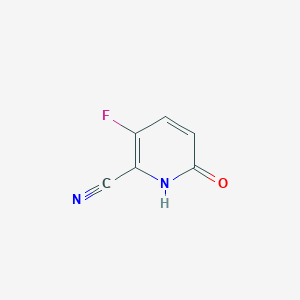![molecular formula C19H16ClN3O B2504818 N-([2,3'-bipyridin]-4-ylmethyl)-2-(4-chlorophenyl)acetamide CAS No. 1903924-38-8](/img/structure/B2504818.png)
N-([2,3'-bipyridin]-4-ylmethyl)-2-(4-chlorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-([2,3'-bipyridin]-4-ylmethyl)-2-(4-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C19H16ClN3O and its molecular weight is 337.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
One significant application of derivatives similar to N-([2,3'-bipyridin]-4-ylmethyl)-2-(4-chlorophenyl)acetamide is in corrosion inhibition. Studies have explored the synthesis and evaluation of long alkyl side chain acetamide derivatives, demonstrating promising inhibition efficiencies for steel in acidic and oil medium environments. These compounds, characterized by their structural features including a pyridin moiety and chlorophenyl group, offer potential as corrosion inhibitors in industrial applications (Yıldırım & Cetin, 2008).
Potential Pesticides
Derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide have been characterized by X-ray powder diffraction as potential pesticides. The study provides new diffraction data and suggests these compounds' application in pest control, highlighting the importance of structural analysis in developing effective pesticide agents (Olszewska, Tarasiuk, & Pikus, 2009).
Antiviral and Antiapoptotic Effects
Research has also delved into the antiviral and antiapoptotic effects of compounds structurally related to this compound. For instance, anilidoquinoline derivatives have shown significant efficacy in treating Japanese encephalitis, with notable decreases in viral load and increases in survival rates in infected mice. This application underscores the therapeutic potential of such compounds in antiviral research (Ghosh et al., 2008).
Molecular Docking and Anticancer Research
The synthesis and molecular docking analysis of related acetamide derivatives highlight their potential as anticancer drugs. By targeting specific receptors, these compounds exhibit promising inhibitory activity against cancer cells, offering insights into the design and development of new anticancer therapies (Sharma et al., 2018).
Antimicrobial and Cytotoxic Activity
Novel substituted bipyridine-carbonitriles, incorporating pyrazole and/or triazole moieties, have been synthesized and assessed for their antimicrobial and cytotoxic activities. Some of these compounds displayed excellent activity against Bacillus subtilis and Trichoderma viride, as well as potent cytotoxic activity against human tumor liver cancer cell lines. This suggests their potential as antimicrobial and anticancer agents (Hussein et al., 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Future research on this compound could involve exploring its synthesis, reactivity, and potential applications. This could include investigating its coordination chemistry (given the presence of the bipyridine moiety), studying its potential biological activity, or developing new synthetic routes or reactions .
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O/c20-17-5-3-14(4-6-17)11-19(24)23-12-15-7-9-22-18(10-15)16-2-1-8-21-13-16/h1-10,13H,11-12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHPIYTUGBJPKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=C2)CNC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methanamine](/img/structure/B2504745.png)
![1-(2-Methoxypyridin-4-yl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-2-one](/img/structure/B2504747.png)


![3-butyl-9-(3-chloro-2-methylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2504750.png)
![2-[4-(Methoxymethyl)pyrimidin-2-yl]ethanamine](/img/structure/B2504751.png)
![4-[[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B2504752.png)




